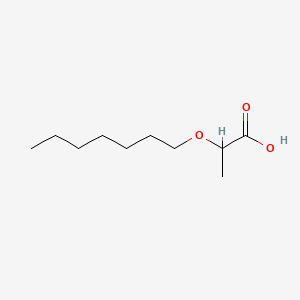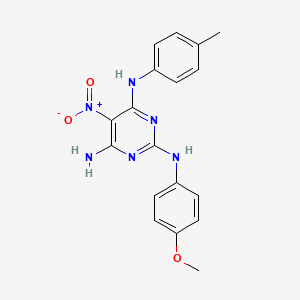![molecular formula C14H18N4O4 B2499522 6-(2-((tert-Butoxycarbonyl)amino)ethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid CAS No. 2126159-61-1](/img/structure/B2499522.png)
6-(2-((tert-Butoxycarbonyl)amino)ethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a pyrazolo[1,5-a]pyrimidine derivative . It has a molecular weight of 306.32 . The IUPAC name for this compound is 6-(2-((tert-butoxycarbonyl)amino)ethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of N-Boc-4-aminopyrazole-5-carbaldehydes with methyl 3,3-dimethoxypropanoate or β-keto esters in acetic acid under reflux to form methyl (ethyl) pyrazolo[4,3-b]pyridine-6-carboxylates . These are then converted to the corresponding tert-butyl carboxylates via intermediate carboxylic acids . Their subsequent hydrogenation on a 10% Pd/C catalyst at 100°C and 25 atm affords tert-butyl 4,5,6,7-tetrahydropyrazolo[4,3-b]pyridine-6-carboxylates .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C14H18N4O4/c1-14(2,3)22-13(21)15-5-4-9-6-16-11-10(12(19)20)7-17-18(11)8-9/h6-8H,4-5H2,1-3H3,(H,15,21)(H,19,20) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of N-Boc-4-aminopyrazole-5-carbaldehydes with methyl 3,3-dimethoxypropanoate or β-keto esters in acetic acid under reflux . This is followed by the conversion to the corresponding tert-butyl carboxylates via intermediate carboxylic acids . The final step involves hydrogenation on a 10% Pd/C catalyst at 100°C and 25 atm .Physical And Chemical Properties Analysis
This compound is a powder with a molecular weight of 306.32 . It has a storage temperature of room temperature .Scientific Research Applications
Synthesis and Biological Properties
Pyrazolo[1,5-a]pyrimidine scaffold, which includes compounds like 6-(2-((tert-Butoxycarbonyl)amino)ethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, is a privileged structure in medicinal chemistry due to its versatility in drug discovery. Synthetic strategies for pyrazolo[1,5-a]pyrimidine derivatives have demonstrated a wide range of medicinal properties. These compounds have been studied for their anticancer, anti-infectious, anti-inflammatory, and CNS agent properties, among others. Structure-activity relationship (SAR) studies have been particularly focused on this scaffold, deriving many lead compounds for various disease targets. This highlights the potential for further exploration and development of drug candidates using this scaffold (Cherukupalli et al., 2017).
Regio-Orientation in Synthesis
The synthesis of pyrazolo[1,5-a]pyrimidine compounds involves regio-orientation and regioselectivity considerations. The reactions of 3(5)-aminopyrazoles with 1,3-bielectrophilic reagents lead to the formation of these compounds. Understanding the regio-orientation is crucial due to the comparable nucleophilicity of the exocyclic NH2 group and endocyclic NH in 3(5)-aminopyrazoles, which has led to controversies in literature regarding the orientation of substituents on the pyrimidine ring of pyrazolo[1,5-a]pyrimidine. This review emphasizes the significance of regio-orientation in the synthesis of these compounds (Mohamed & Mahmoud, 2019).
Role in Organic Chemistry
L-Proline has been identified as a significant catalyst in the synthesis of heterocyclic compounds such as pyrazolo[1,5-a]pyrimidine. It acts as a bifunctional catalyst and is crucial in various asymmetric syntheses and in the formation of different heterocyclic skeletons. The versatility of L-proline in catalyzing reactions leading to the synthesis of pyrazolo[1,5-a]pyrimidine derivatives further underscores the importance of this scaffold in organic chemistry (Thorat et al., 2022).
Mechanism of Action
Mode of Action
It is known that the compound contains a tert-butoxycarbonyl (boc) group , which is commonly used in organic synthesis as a protecting group for amines . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Biochemical Pathways
The compound’s structure suggests it may interact with pathways involving amines, given the presence of the BOC group
Result of Action
Given the presence of the BOC group, it is plausible that the compound may have effects related to the protection and deprotection of amines in biochemical systems .
properties
IUPAC Name |
6-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O4/c1-14(2,3)22-13(21)15-5-4-9-6-16-11-10(12(19)20)7-17-18(11)8-9/h6-8H,4-5H2,1-3H3,(H,15,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDGMODJMWJDCEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=CN2C(=C(C=N2)C(=O)O)N=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


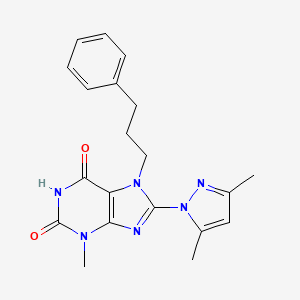
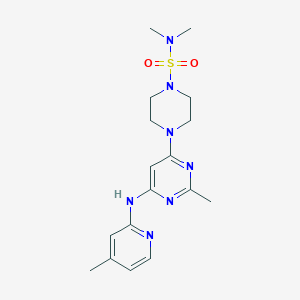
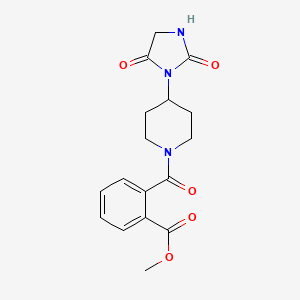
![3-[(4-Bromo-2-chlorophenoxy)methyl]benzohydrazide](/img/structure/B2499445.png)
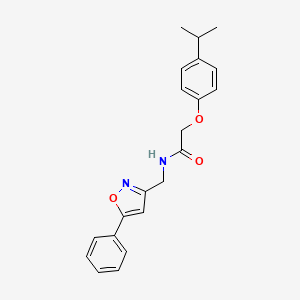

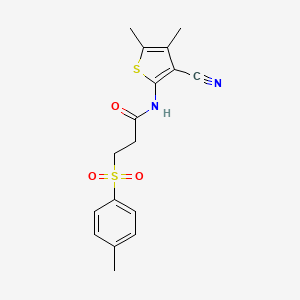
![(Z)-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)but-2-enamide](/img/structure/B2499451.png)
